Methanone, [(3R)-4-(1-chloropyrido[3,4-d]pyridazin-4-yl)-3-methyl-1-piperazinyl]phenyl- Methanone, [(3R)-4-(1-chloropyrido[3,4-d]pyridazin-4-yl)-3-methyl-1-piperazinyl]phenyl-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16247659
InChI: InChI=1S/C19H18ClN5O/c1-13-12-24(19(26)14-5-3-2-4-6-14)9-10-25(13)18-16-11-21-8-7-15(16)17(20)22-23-18/h2-8,11,13H,9-10,12H2,1H3
SMILES:
Molecular Formula: C19H18ClN5O
Molecular Weight: 367.8 g/mol

Methanone, [(3R)-4-(1-chloropyrido[3,4-d]pyridazin-4-yl)-3-methyl-1-piperazinyl]phenyl-

CAS No.:

Cat. No.: VC16247659

Molecular Formula: C19H18ClN5O

Molecular Weight: 367.8 g/mol

* For research use only. Not for human or veterinary use.

Methanone, [(3R)-4-(1-chloropyrido[3,4-d]pyridazin-4-yl)-3-methyl-1-piperazinyl]phenyl- -

Specification

Molecular Formula C19H18ClN5O
Molecular Weight 367.8 g/mol
IUPAC Name [4-(1-chloropyrido[3,4-d]pyridazin-4-yl)-3-methylpiperazin-1-yl]-phenylmethanone
Standard InChI InChI=1S/C19H18ClN5O/c1-13-12-24(19(26)14-5-3-2-4-6-14)9-10-25(13)18-16-11-21-8-7-15(16)17(20)22-23-18/h2-8,11,13H,9-10,12H2,1H3
Standard InChI Key IBXRCAAROGWWHF-UHFFFAOYSA-N
Canonical SMILES CC1CN(CCN1C2=NN=C(C3=C2C=NC=C3)Cl)C(=O)C4=CC=CC=C4

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, [4-(1-chloropyrido[3,4-d]pyridazin-4-yl)-3-methylpiperazin-1-yl]-phenylmethanone, systematically describes its architecture. Key structural features include:

  • Pyrido[3,4-d]pyridazine moiety: A bicyclic heteroaromatic system with nitrogen atoms at positions 1, 4, and 6, substituted by chlorine at position 1.

  • (3R)-3-Methylpiperazine: A six-membered ring with a methyl group at the stereogenic 3R position, influencing conformational stability.

  • Phenylmethanone group: A carbonyl-linked phenyl ring, providing planar rigidity.

The molecular formula C₁₉H₁₈ClN₅O (molecular weight: 367.8 g/mol) underscores its moderate polarity and potential for intermolecular interactions. The stereochemistry at the piperazine’s 3R position is critical for biological activity, as enantiomeric forms may exhibit divergent binding affinities.

Synthesis and Manufacturing

Synthesizing this compound involves multi-step organic reactions, as outlined below:

Table 1: Hypothetical Synthesis Pathway

StepReaction TypeKey Reagents/ConditionsTarget Intermediate
1Pyridazine ring formationCyclocondensation of diaminesPyrido[3,4-d]pyridazine core
2ChlorinationPOCl₃, DMF (catalyst)1-Chloropyrido[3,4-d]pyridazin-4-yl
3Piperazine synthesisL-Proline derivative alkylation(3R)-3-Methylpiperazine
4Coupling reactionBuchwald-Hartwig aminationPiperazine-pyridazine conjugate
5Methanone introductionFriedel-Crafts acylationFinal product

The process demands precise control over stereochemistry, particularly during piperazine formation (Step 3), where asymmetric catalysis ensures the 3R configuration. Yield optimization remains challenging due to side reactions during heterocyclic coupling (Step 4).

Physicochemical Properties

Table 2: Key Physicochemical Data

PropertyValue
Molecular formulaC₁₉H₁₈ClN₅O
Molecular weight367.8 g/mol
SMILESCC1CN(CCN1C2=NN=C(C3=C2C=NC=C3)Cl)C(=O)C4=CC=CC=C4
Solubility (predicted)Low in H₂O; moderate in DMSO
LogP (estimated)2.8

The compound’s low aqueous solubility and moderate lipophilicity (LogP ≈ 2.8) suggest suitability for lipid-based drug formulations. Stability studies under varying pH and temperature conditions are pending.

Materials Science Applications

The compound’s conjugated π-system and electron-deficient pyridazine ring suggest utility in:

  • Organic semiconductors: As electron-transport layers in OLEDs.

  • Coordination polymers: Chlorine and nitrogen atoms could serve as ligands for metal-organic frameworks (MOFs).

Future Research Directions

  • Stereoselective synthesis optimization to improve yields.

  • In vitro screening against cancer cell lines and microbial pathogens.

  • Computational modeling of binding interactions with biological targets.

  • Material characterization (e.g., XRD, DSC) to assess thermal stability.

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